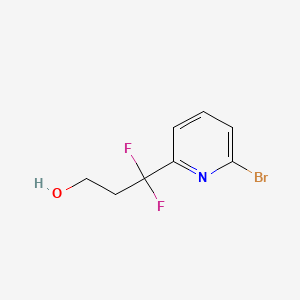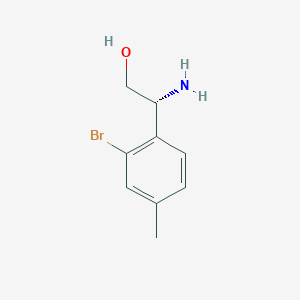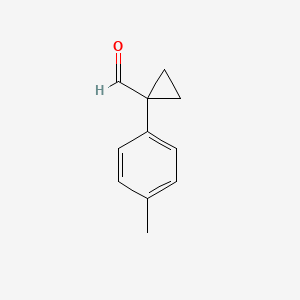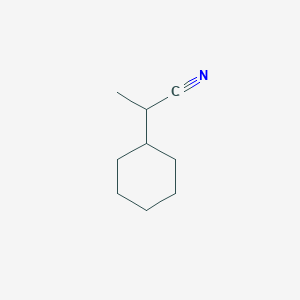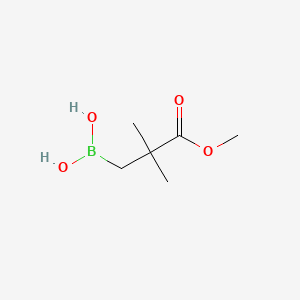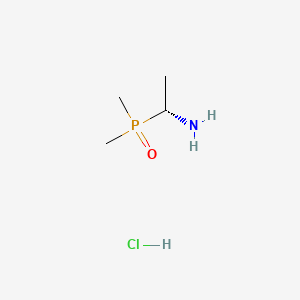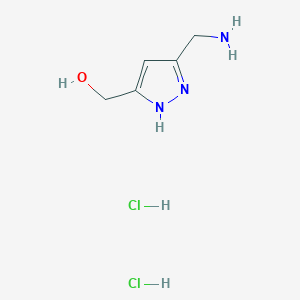
(3-(Aminomethyl)-1H-pyrazol-5-YL)methanol 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride: is a chemical compound that features a pyrazole ring substituted with an aminomethyl group and a methanol group The dihydrochloride form indicates the presence of two hydrochloride ions, which typically enhance the solubility and stability of the compound in aqueous solutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.
Addition of the Methanol Group: The methanol group can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form or reduce the aldehyde group to a primary alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Biological Probes: It may be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol dihydrochloride would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol: The non-dihydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol hydrochloride: The monohydrochloride form of the compound.
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol sulfate: A sulfate salt form of the compound.
Uniqueness: The dihydrochloride form of [3-(aminomethyl)-1H-pyrazol-5-yl]methanol is unique in its enhanced solubility and stability in aqueous solutions, making it particularly useful for applications requiring these properties. Additionally, the presence of two hydrochloride ions may influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C5H11Cl2N3O |
|---|---|
Molekulargewicht |
200.06 g/mol |
IUPAC-Name |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-4-1-5(3-9)8-7-4;;/h1,9H,2-3,6H2,(H,7,8);2*1H |
InChI-Schlüssel |
XUGQRFDHRXKZTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1CN)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)


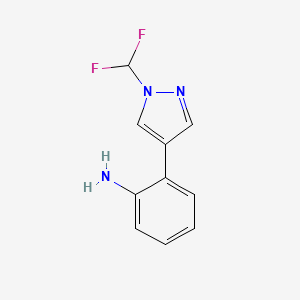


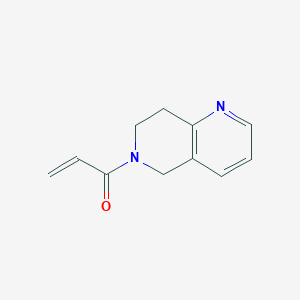
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
